molecular formula C16H34O3P+ B157555 Dioctyl phosphonate CAS No. 1809-14-9

Dioctyl phosphonate

Cat. No. B157555
CAS RN: 1809-14-9
M. Wt: 305.41 g/mol
InChI Key: PLSFNSJUKGEOSL-UHFFFAOYSA-N
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Description

Dioctyl phosphonate, also known as dioctyl phosphonate, is a chemical compound with the molecular formula C16H35O3P . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of Dioctyl phosphonate involves the direct functionalization strategy of inertial dialkyl phosphonates with hydroxy compounds to afford diverse mixed phosphonates . This process yields good results and has a high tolerance for different functional groups . The key intermediate for this new synthetic transformation, a highly reactive P(V) species (phosphoryl pyridin-1-ium salt), is generated in situ from dialkyl phosphonate in the presence of Tf2O/pyridine .


Molecular Structure Analysis

The molecular structure of Dioctyl phosphonate is represented by the formula C16H35O3P . It has an average mass of 306.421 Da and a monoisotopic mass of 306.232391 Da .


Chemical Reactions Analysis

Dioctyl phosphonate can undergo various chemical reactions. For instance, it can be functionalized with hydroxy compounds to produce diverse mixed phosphonates . The hydrolysis of phosphinates and phosphonates can also occur under both acidic and basic conditions .

Scientific Research Applications

Environmental Impacts and Behavior

Phosphonates, including dioctyl phosphonate, have significant environmental implications. They are anthropogenic complexing agents and are distinct from other chelating agents due to their strong interaction with surfaces, leading to considerable removal in technical and natural systems. Notably, phosphonates show very strong adsorption, resulting in little to no remobilization of metals. They do not undergo biodegradation during water treatment, but their Fe(III)-complexes undergo rapid photodegradation. Aminopolyphosphonates are rapidly oxidized in the presence of Mn(II) and oxygen, forming stable breakdown products detectable in wastewater. However, the environmental presence of phosphonates is still not fully understood due to analytical challenges in determining trace concentrations in natural waters (Nowack, 2003).

Applications in Polymer Science

Dioctyl phosphonate plays a role in the stabilization of poly(vinyl chloride). It interacts with metal soaps like cadmium and zinc stearates used in the thermal degradation of poly(vinyl chloride). Dioctyl phosphonate absorbs HCl and transforms into the phosphonate, reducing the harmful action of cadmium and zinc chlorides formed from the stearates (Hybart & Rowley, 1972).

Role in Plant Pathogen Defense

In plant pathology, potassium phosphonate, a related compound, induces defense responses in plants against pathogens like Phytophthora palmivora. Treated plants show rapid increases in cytoplasmic activity, development of cytoplasmic aggregates, superoxide release, localized cell death, and enhanced accumulation of phenolic materials around infected cells, thereby restricting pathogen development (Daniel & Guest, 2005).

Chemical and Biological Significance

Phosphonates are notable for their chemical and biological properties. They are used as bioisosteres of carboxylates, mimicking the transition state in hydrolysis of amides and esters, making them effective inhibitors. They are involved in various therapeutic areas, demonstrating rich chemistry and diverse applications in fields beyond medicinal chemistry, such as in agricultural and industrial contexts (Turhanen, Demadis, & Kafarski, 2021).

Mechanism of Action

While the exact mechanism of action for Dioctyl phosphonate is not explicitly mentioned, bisphosphonates, which have a similar P-C-P structure, inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .

Safety and Hazards

Dioctyl phosphonate can cause skin irritation and is harmful to aquatic life with long-lasting effects . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Research in the field of phosphonates, including Dioctyl phosphonate, is ongoing. There is a push towards cleaner and more efficient approaches for their synthesis . The recent success of metal–organic frameworks has also promoted renewed interest in the synthesis of porous metal phosphonates . Furthermore, phosphonic acids, which can be prepared from phosphonates, are useful intermediates and biologically active compounds , indicating potential future directions in the medical and biological fields.

properties

IUPAC Name

dioctoxy(oxo)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O3P/c1-3-5-7-9-11-13-15-18-20(17)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSFNSJUKGEOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCO[P+](=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051481
Record name Dioctyl phosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphonic acid, dioctyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Dioctyl phosphonate

CAS RN

1809-14-9
Record name Dioctyl phosphonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, dioctyl ester
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Record name Dioctyl phosphonate
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Record name Dioctyl phosphonate
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Record name DIOCTYL PHOSPHONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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